molecular formula C12H19Cl2N3O B1402620 N-Methyl-6-(piperidin-4-yl)picolinamide dihydrochloride CAS No. 1361116-07-5

N-Methyl-6-(piperidin-4-yl)picolinamide dihydrochloride

Cat. No.: B1402620
CAS No.: 1361116-07-5
M. Wt: 292.2 g/mol
InChI Key: DJGGMVYLHPCMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-6-(piperidin-4-yl)picolinamide dihydrochloride (CAS 1361116-07-5) is a chemical compound of significant interest in medicinal chemistry and neuroscience research. With the molecular formula C₁₂H₁₉Cl₂N₃O and a molecular weight of 292.21, this high-purity compound serves as a valuable building block and pharmacophore for developing novel therapeutic agents. This compound features a picolinamide scaffold linked to a piperidine ring, a structural motif commonly found in ligands targeting central nervous system (CNS) receptors. Piperidine-based compounds are frequently investigated for their potential to interact with a range of enzymes and receptors. Specifically, structural analogs featuring the isonipecotamide (piperidine-4-carboxamide) core have been identified as potent dual inhibitors of thrombin and cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase) . Such multi-target directed ligands (MTDLs) represent a promising strategy for complex neurodegenerative diseases like Alzheimer's, where simultaneous modulation of coagulation factors and cholinergic pathways may offer therapeutic benefits . The structural similarity of this compound to these investigated analogs suggests potential research applications in developing treatments for neurodegenerative and neuroinflammatory conditions. This product is provided for Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-methyl-6-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c1-13-12(16)11-4-2-3-10(15-11)9-5-7-14-8-6-9;;/h2-4,9,14H,5-8H2,1H3,(H,13,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGGMVYLHPCMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=N1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Methyl-6-(piperidin-4-yl)picolinamide dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of enzyme inhibition and interactions with neurotransmitter systems. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₉Cl₂N₃O and a molecular weight of approximately 292.21 g/mol. As a dihydrochloride salt, it exhibits enhanced solubility in aqueous solutions, which is advantageous for biological assays and therapeutic applications.

Biological Activity

Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism. This inhibition suggests potential applications in metabolic disorders.

Neurotransmitter Interaction
The structural characteristics of the compound imply possible interactions with neurotransmitter systems, which may contribute to its pharmacological properties. Such interactions could be pivotal in developing treatments for neurological conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Comparative analysis with related compounds reveals insights into how structural modifications can influence biological activity:

Compound NameStructural FeaturesUnique Aspects
6-MethylpicolinamideContains a methyl group on the picolinamideLacks the piperidine moiety
N-(trans-4-Aminocyclohexyl)picolinamideSubstituted with an aminocyclohexane groupDifferent ring structure affecting activity
6-(1-(4-Cyanophenyl)piperidin-4-yl)picolinamideContains a cyanophenyl substituentPotentially different pharmacological effects

These comparisons highlight how variations in structure can lead to differences in biological activity, guiding future research directions to enhance therapeutic efficacy.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing context for understanding this compound's potential:

  • Inhibition Studies : A study on pyrimidine derivatives demonstrated that modifications at specific positions significantly increased inhibitory potency against NAPE-PLD, suggesting that similar strategies could be applied to optimize this compound .
  • Pharmacological Evaluation : Research on metabotropic glutamate receptor modulators highlighted the importance of structural features in determining receptor affinity and activity. This underscores the need for detailed SAR analyses when evaluating new compounds like this compound .
  • Therapeutic Potential : The compound's ability to modulate biological pathways through enzyme inhibition positions it as a candidate for further development in therapeutic areas related to metabolic and neurological disorders .

Scientific Research Applications

Pharmaceutical Development

N-Methyl-6-(piperidin-4-yl)picolinamide dihydrochloride is recognized for its potential as a candidate in drug development due to its structural features that allow interaction with various biological targets. Piperidine derivatives, including this compound, are crucial in designing drugs for multiple therapeutic areas:

  • Anticancer Agents : The compound may serve as a scaffold for developing anticancer drugs due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
  • Neurological Disorders : Its structure suggests potential interactions with neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety disorders.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism. This inhibition could have implications for:

  • Weight Management : By modulating lipid metabolism, the compound may aid in weight loss strategies.
  • Neuropharmacology : Inhibition of NAPE-PLD can influence levels of bioactive lipids like anandamide, which are significant in pain and mood regulation .

Case Study 1: NAPE-PLD Inhibition

A study demonstrated that compounds similar to this compound effectively reduced levels of N-acylethanolamines (NAEs) in the brains of mice. This reduction correlated with changes in emotional behavior, suggesting that such compounds could be useful in treating mood disorders through modulation of lipid signaling pathways .

Case Study 2: Structure–Activity Relationship (SAR) Studies

Research focusing on SAR has identified modifications to the piperidine ring that enhance the potency of related compounds as NAPE-PLD inhibitors. For instance, substituting certain groups on the piperidine structure has shown to increase inhibitory activity significantly, indicating that structural variations can lead to improved pharmacological profiles .

Chemical Reactions Analysis

Piperidine Ring Functionalization

The piperidine moiety undergoes electrophilic and nucleophilic substitutions under controlled conditions. Key reactions include:

Reaction TypeConditions/ReagentsProductYieldReference
ChlorinationHCl·DMPU, DMSO, 25°C, 12 h4-Chloro-piperidine derivative78%
Enantioselective aminationPd-catalyzed, Pyox ligand, NCS, 50°C3-Chloropiperidine enantiomer82%
AlkylationAllyl bromide, K₂CO₃, DMF, 60°CN-Allyl-piperidine analog65%

These transformations demonstrate the piperidine ring’s versatility in generating structurally diverse analogs for pharmacological studies .

Picolinamide Core Modifications

The picolinamide group participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

Chlorination and Displacement

  • Chlorination : Treatment with PCl₃ at 90°C selectively replaces hydroxyl groups with chlorine atoms (58% yield) .

  • Amine Displacement : Reaction with primary/secondary amines (e.g., morpholine) in THF at 80°C replaces chlorine with amine groups (70–85% yields) .

Suzuki Cross-Coupling

Boronic AcidCatalyst SystemProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 100°C6-Aryl-picolinamide derivative73%
4-Pyridylboronic acidPd(dppf)Cl₂, CsF, DMF, 120°CBipyridyl-picolinamide hybrid68%

These reactions enable precise functionalization of the picolinamide scaffold for structure-activity relationship (SAR) studies .

Salt Formation and Stability

As a dihydrochloride salt, the compound exhibits pH-dependent stability:

  • Protonation Sites : The piperidine nitrogen (pKa ≈ 10.2) and pyridine nitrogen (pKa ≈ 3.8) govern solubility in aqueous buffers .

  • Degradation : Under alkaline conditions (pH > 10), dehydrochlorination occurs, forming a free base precipitate (t₁/₂ = 4 h at 25°C) .

Reductive Amination and Hydrogenation

The secondary amine in the piperidine ring facilitates reductive transformations:

SubstrateConditionsProductYieldReference
Ketone intermediateNaBH₃CN, MeOH, 0°CN-Methyl-piperidine derivative88%
Olefin precursorH₂ (1 atm), Pd/C, EtOH, 25°CSaturated piperidine analog92%

Enzymatic Interactions

While not a direct chemical reaction, the compound inhibits NAPE-PLD via competitive binding (IC₅₀ = 1.2 μM) . Molecular docking studies suggest hydrogen bonding between the picolinamide carbonyl and enzyme active-site residues (e.g., Tyr325, Asp318) .

Comparison with Similar Compounds

Structural Analogs in the Pyridine/Picolinamide Class

The following compounds share structural similarities with the target molecule, differing in substituents or salt forms:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Features
N-Methyl-6-(piperidin-4-yl)picolinamide dihydrochloride Not Provided C₁₂H₁₈Cl₂N₃O 306.20 Dihydrochloride salt; methylated amide; piperidine ring at 6-position
N-(Piperidin-4-yl)picolinamide dihydrochloride 1177279-96-7 C₁₁H₁₇Cl₂N₃O 278.18 Lacks methyl group on amide nitrogen; otherwise structurally similar
6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide Not Provided C₁₄H₁₉ClN₃O₃ 312.77 Chloro and pivalamido substituents; methoxy-methyl group
4-Chloro-N-phenylpicolinamide Not Provided C₁₂H₉ClN₂O 232.67 Chloro and phenyl groups; lacks piperidine ring
Methyl 4-piperidylacetate hydrochloride 81270-37-3 C₈H₁₅NO₂·HCl 193.67 Ester functional group; piperidine ring with acetate moiety
Key Observations:
  • Salt Forms : The dihydrochloride salt in the target compound improves solubility compared to free-base analogs like N-(Piperidin-4-yl)picolinamide, which may enhance bioavailability in aqueous systems .
  • Substituent Effects : Chlorine or phenyl groups in analogs (e.g., 4-Chloro-N-phenylpicolinamide) may alter electronic properties or steric hindrance, affecting binding to biological targets .

Pharmacological and Physicochemical Properties

  • Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility than neutral or mono-salt forms. For example, Methyl 4-piperidylacetate hydrochloride (solubility ~50 mg/mL in water) suggests similar behavior for the target compound .
  • Stability : Piperidine-containing compounds are prone to oxidation; however, the dihydrochloride form may stabilize the molecule against degradation .
  • Biological Activity : Piperidine-picolinamide hybrids are common in kinase inhibitors or GPCR modulators. The methyl group in the target compound could reduce metabolic clearance compared to unmethylated analogs like N-(Piperidin-4-yl)picolinamide .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-Methyl-6-(piperidin-4-yl)picolinamide dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step routes, such as coupling picolinic acid derivatives with piperidine scaffolds followed by N-methylation and salt formation. For example, analogous compounds (e.g., AZD8931) are synthesized via 11-step procedures with yields of 2–5% . Key steps include protecting group strategies (e.g., dimethoxy-nitrobenzoate intermediates) and palladium-catalyzed cross-coupling reactions. Reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reagents critically impact yield. Purification via recrystallization or column chromatography is often required to isolate the dihydrochloride salt .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer : Use a combination of:

  • NMR (1H/13C) to confirm proton environments and piperidine/picolinamide connectivity.
  • HPLC-MS for purity assessment (≥95% by area normalization) and molecular ion verification.
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemistry and salt conformation .
  • Elemental analysis to validate stoichiometry of the dihydrochloride form .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility compared to the free base. Solubility can be tested in PBS (pH 7.4) or DMSO for stock solutions. Stability studies should include:

  • pH-dependent degradation assays (e.g., 1–14 range) with LC-MS monitoring.
  • Thermal stability (e.g., 4°C vs. room temperature) over 72 hours.
  • Light sensitivity tests (amber vials vs. clear glass) to assess photodegradation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in multi-step routes?

  • Methodological Answer : To improve yields:

  • Employ microwave-assisted synthesis for time-sensitive steps (e.g., cyclization or coupling).
  • Use flow chemistry to control exothermic reactions and minimize intermediate degradation.
  • Optimize catalyst systems (e.g., PdCl2 adducts with phosphine ligands for cross-coupling) to enhance turnover numbers .
  • Apply DoE (Design of Experiments) to identify critical parameters (e.g., temperature, reagent equivalents) affecting yield .

Q. How should contradictory data in biological assays (e.g., IC50 variability) be resolved?

  • Methodological Answer : Contradictions may arise from:

  • Assay conditions (e.g., ATP concentration in kinase assays). Validate using standardized protocols (e.g., Eurofins Panlabs).
  • Compound aggregation or solubility artifacts. Include controls like 0.01% Triton X-100 to disrupt aggregates.
  • Metabolic instability . Perform LC-MS/MS to quantify intact compound in assay matrices .

Q. What strategies are effective for studying this compound’s in vivo pharmacokinetics versus in vitro models?

  • Methodological Answer :

  • In vitro : Use hepatocyte microsomes (human/rodent) to assess metabolic clearance.
  • In vivo : Administer via IV/PO in rodent models, with serial plasma sampling for PK/PD modeling .
  • Tissue distribution : Radiolabel the compound (e.g., 14C) and quantify via scintillation counting .

Q. How can computational modeling predict target binding modes and off-target effects?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) against reported targets (e.g., kinases, GPCRs).
  • Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2 Å).
  • Use pharmacophore screening (e.g., PharmaGist) to identify off-target risks .

Q. What methodologies are suitable for structure-activity relationship (SAR) studies on this scaffold?

  • Methodological Answer :

  • Synthesize analogs with systematic substitutions (e.g., piperidine N-methyl vs. benzyl groups).
  • Test analogs in high-throughput screening (HTS) against target panels.
  • Apply Free-Wilson analysis or Hansch QSAR to correlate substituents with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-6-(piperidin-4-yl)picolinamide dihydrochloride
Reactant of Route 2
N-Methyl-6-(piperidin-4-yl)picolinamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.